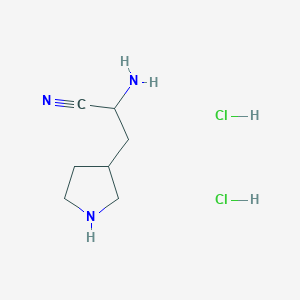

2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride

Description

Properties

IUPAC Name |

2-amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c8-4-7(9)3-6-1-2-10-5-6;;/h6-7,10H,1-3,5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAXSJWIVYDOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(C#N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the reaction of 3-pyrrolidinylacetonitrile with ammonia in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-amino-3-pyrrolidin-3-ylpropanenitrile dihydrochloride and related dihydrochloride salts:

Key Comparative Insights:

Structural Diversity: The target compound’s pyrrolidine-nitrile scaffold distinguishes it from piperidine- or pyridine-based analogs. Pyrrolidine’s smaller ring size may confer higher conformational rigidity, impacting target binding . Nitrile groups (as in the target) are often exploited for covalent bonding with biological targets, unlike esters (e.g., Ethyl 2-amino-2-(pyridin-3-yl)propanoate) or alcohols .

Solubility and Stability: Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases or monohydrochlorides due to increased ionic character . For example, capmatinib dihydrochloride’s pH-dependent solubility is critical for its oral bioavailability . Hygroscopicity varies: capmatinib dihydrochloride is slightly hygroscopic, whereas other salts (e.g., trientine dihydrochloride) require controlled storage .

Pharmaceutical Relevance: Pyridine-containing analogs (e.g., Ethyl 2-amino-2-(pyridin-3-yl)propanoate) are common in antiviral research, whereas pyrrolidine/piperidine derivatives are prioritized in CNS drug development . The target compound’s nitrile group may position it as a precursor for prodrugs or enzyme inhibitors, leveraging nitrile’s metabolic stability .

Research Findings and Trends

- Synthetic Routes : Multi-component reactions (e.g., Ugi reaction) are widely used for pyrrolidine derivatives, enabling rapid diversification of substituents .

- Regulatory Considerations : Dihydrochloride salts must comply with strict polymorph control and stability testing, as seen in capmatinib’s manufacturing process .

Biological Activity

2-Amino-3-pyrrolidin-3-ylpropanenitrile;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amino group, and a nitrile functional group, which contribute to its unique chemical reactivity and biological interactions. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thus modulating various biochemical pathways. For example, the compound has been investigated for its interactions with GSK-3β, a key enzyme involved in numerous signaling pathways related to cell proliferation and survival.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that it could reduce neurotoxicity in SH-SY5Y cells exposed to harmful agents like hydrogen peroxide .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing promising results against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a recent study, this compound was tested on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity at concentrations as low as 5 µM, suggesting its potential for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-3-pyrrolidin-3-ylpropanenitrile dihydrochloride to minimize instability during purification?

- Methodological Answer : The compound’s instability may arise from reactive functional groups (e.g., amino and nitrile groups) that interact during synthesis. To address this, consider:

- Controlled pH : Maintain acidic conditions to stabilize the dihydrochloride salt form, as HCl enhances solubility and reduces decomposition .

- Low-Temperature Crystallization : Use cold ethanol or acetone for recrystallization to minimize thermal degradation .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the pyrrolidine ring .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for CH groups) and nitrile functionality (C≡N stretch at ~2200 cm in FTIR) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for CHN·2HCl) .

- X-ray Crystallography : Resolve crystal packing and salt formation (if single crystals are obtainable) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer :

- Solubility Testing : Perform pH-dependent solubility assays (e.g., in PBS at pH 7.4 vs. acidic buffers) to determine optimal conditions for biological studies .

- Stability Profiling : Use HPLC or LC-MS to monitor degradation products under varying temperatures (4°C vs. 25°C) and light exposure .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in targeting neurological or oncological pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against lysine-specific demethylase 1 (LSD1) or other enzymes with structural analogs (e.g., Bomedemstat dihydrochloride’s mechanism) using histone methylation markers (H3K4me2/me3) .

- Cellular Apoptosis Assays : Apply flow cytometry (Annexin V/PI staining) to evaluate pro-apoptotic effects in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Methodological Answer :

- Derivatization : Modify the pyrrolidine ring (e.g., introduce halogen substituents) or nitrile group (e.g., replace with amide) to enhance target affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptors like dopamine D or serotonin transporters .

Q. What methodologies resolve contradictions in toxicity data across preclinical studies?

- Methodological Answer :

- Dose-Response Analysis : Compare acute vs. chronic toxicity in rodent models (e.g., LD and histopathological changes) .

- Metabolite Profiling : Identify toxic metabolites (e.g., via LC-MS/MS) that may arise from nitrile hydrolysis or pyrrolidine oxidation .

Q. How can researchers validate the compound’s stability in long-term storage for reproducible experiments?

- Methodological Answer :

- Accelerated Stability Testing : Store lyophilized powder at 40°C/75% RH for 6 months and compare degradation kinetics (ICH Q1A guidelines) .

- Container Screening : Test glass vs. polymer vials to assess adsorption or leaching effects .

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.